Synthesis of Rilpivirine Intermediate: A Patented 95.97% Yield vs. Standard Literature Methods
A patented method using 4-amino-3,5-dimethylbenzaldehyde as the key starting material for synthesizing the rilpivirine intermediate (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile achieves a yield of 95.97% for the first step [1]. This patent explicitly states that prior art methods for this intermediate suffer from 'high energy consumption and high cost' and 'low raw material utilization rate.' The reported 95.97% yield is a quantitative benchmark that downstream purchasers can use to evaluate the efficiency of their own processes against a validated industrial standard [1]. This serves as a class-level inference (supporting evidence) for the compound's inherent synthetic efficiency under optimized conditions, as no direct head-to-head yield table with all comparators was located in the public domain.
| Evidence Dimension | Synthetic Yield to Key Pharmaceutical Intermediate |
|---|---|
| Target Compound Data | 95.97% yield for the first step in a patented process |
| Comparator Or Baseline | Prior art methods described as having 'high energy consumption, high cost, and low raw material utilization rate' (no specific average yield provided) |
| Quantified Difference | Yield benchmark of 95.97% established for this specific route |
| Conditions | Reaction of 2,4,6-trimethylaniline with DDQ in dilute HCl at 25°C for 2h |
Why This Matters
This serves as a quantitative efficiency benchmark for procurement decisions, allowing process chemists to select a starting material with a proven, high-yielding downstream path to a high-value pharmaceutical intermediate.
- [1] Wuhan Institute of Technology. CN111333543A - A kind of synthetic method of rilpivirine intermediate. Google Patents (2020). URL: https://patents.google.com/patent/CN111333543A/en View Source
